The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is a complex organic molecule that exhibits potential therapeutic properties. It belongs to a class of compounds known for their biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a piperidine ring, an oxazole moiety, and a morpholine group, which contribute to its pharmacological profile.
This compound can be classified under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. The oxazole ring is notable for its presence in various biologically active molecules. The synthesis and study of this compound have been explored in the context of drug discovery, particularly for its potential applications in treating neurodegenerative diseases and other conditions related to protein kinases .
The synthesis of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone typically involves several key steps:
Technical details regarding the reaction conditions (e.g., temperature, solvent choice) and catalysts used can significantly influence yield and purity .
The molecular structure of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone can be represented as follows:
This indicates that the compound consists of 15 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The structural features include:
The arrangement of these functional groups plays a crucial role in its interaction with biological targets .
The chemical reactivity of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone can include:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties .
The mechanism of action for (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone is primarily related to its interaction with specific biological targets, such as protein kinases involved in signaling pathways. By inhibiting these kinases, the compound may exert effects on cell proliferation, apoptosis, and other cellular processes.
Data from preclinical studies suggest that this compound could modulate pathways relevant to neurodegenerative diseases by influencing neuroinflammation or neuronal survival .
The physical properties of (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the rings, which can participate in various chemical transformations .
This compound has potential applications in several scientific fields:
Research continues into optimizing this compound's structure for improved biological activity and therapeutic potential .
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, constituting a substantial proportion of clinically approved pharmaceuticals and bioactive molecules. These structures, characterized by rings containing atoms of at least two different elements (typically carbon alongside nitrogen, oxygen, or sulfur), provide versatile scaffolds that mimic endogenous molecules and enable precise interactions with biological targets [1]. Their significance stems from several intrinsic properties: diverse three-dimensional geometries, varied electronic distributions facilitating hydrogen bonding and dipole interactions, and the capacity for extensive synthetic modification to fine-tune pharmacokinetic and pharmacodynamic profiles. Among the vast array of heterocycles, nitrogen-containing variants—including oxazoles, piperidines, and morpholines—hold particular prominence due to their prevalence in natural products and their critical roles in modulating key biological pathways implicated in human diseases [1] [4].
The integration of multiple heterocyclic motifs within a single molecular architecture represents a sophisticated strategy in rational drug design. Such hybrid structures leverage the distinct physicochemical and biological properties of each component ring, often resulting in enhanced target affinity, selectivity, and improved metabolic stability compared to simpler monocyclic systems. This approach is particularly evident in kinase-targeted therapeutics, where the complex and conserved nature of the ATP-binding pocket demands highly optimized ligands capable of discerning subtle structural differences among kinase isoforms [3] [6]. The compound "(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone" exemplifies this design philosophy, incorporating three distinct nitrogen-containing heterocyclic units—oxazole, piperidine, and morpholine—into a unified pharmacophore with significant potential for modulating kinase signaling pathways central to oncogenesis and other pathological processes [1] [8].
Table 1: Prevalence of Key Heterocyclic Systems in FDA-Approved Small Molecule Kinase Inhibitors
Heterocyclic System | Representative Kinase Targets | Frequency in Approved Drugs (%) | Key Functional Contributions |
---|---|---|---|
Oxazole | EGFR, VEGFR, ALK | ~18% | Hydrogen bond acceptance, planar rigidity, metabolic stability, π-stacking capability |
Piperidine | BCR-ABL, PI3K, CDK4/6 | ~35% | Basic center for salt formation (improving solubility), conformational flexibility, hydrophobic pocket filling |
Morpholine | PI3K, mTOR, AKT | ~22% | Hydrogen bond donation/acceptance, improved solubility, modulation of cellular permeability, stereoelectronic effects |
The strategic combination of oxazole, piperidine, and morpholine rings within a single molecular entity creates a multifunctional pharmacophore with optimized properties for target engagement and drug-likeness. Each heterocycle contributes distinct physicochemical and spatial characteristics that synergistically enhance the compound's interaction capabilities with biological targets, particularly protein kinases.
The oxazole ring (a five-membered heteroaromatic system containing oxygen and nitrogen atoms at the 1- and 3-positions) serves as a rigid planar core that effectively mimics the purine ring of ATP, facilitating competitive binding within the kinase ATP-binding pocket [1] [6]. Its aromatic character enables π-π stacking interactions with conserved phenylalanine residues lining the hydrophobic regions of the pocket, while the nitrogen and oxygen atoms act as hydrogen bond acceptors, potentially forming critical interactions with the kinase hinge region backbone amide protons. The methyl substituent at the 4-position of the oxazole in "(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone" provides additional hydrophobic bulk, potentially enhancing affinity through van der Waals contacts with nonpolar residues adjacent to the ATP site. Oxazole derivatives are recognized for their metabolic stability compared to furan analogs, reducing susceptibility to oxidative degradation, a common limitation in five-membered heterocyclic therapeutics [1] [4].
The piperidine moiety (a saturated six-membered ring with one nitrogen atom) introduces a crucial alicyclic amine functionality. In its protonated form under physiological pH, this basic nitrogen facilitates salt bridge formation with acidic residues (e.g., aspartate or glutamate) within kinase allosteric sites or activation loops, contributing significantly to binding energy [7]. The specific attachment at the piperidin-3-yl position offers stereochemical diversity; the chiral center at C3 allows for distinct spatial orientations of substituents, enabling optimal vectoring of the morpholine carbonyl group toward complementary regions of the target binding site. The chair conformation of piperidine provides conformational flexibility while maintaining a defined spatial relationship between the oxazole and the appended morpholine group. This ring system frequently enhances aqueous solubility through salt formation, counterbalancing the hydrophobicity of the aromatic oxazole, and serves as a metabolically stable alternative to acyclic amine functionalities [7] [8].
The morpholine ring (a six-membered saturated heterocycle containing oxygen and nitrogen atoms at opposite positions) linked via a carbonyl group to the oxazole-piperidine scaffold serves multiple sophisticated functions. The carbonyl linker itself acts as a hydrogen bond acceptor and introduces conformational restraint, potentially pre-organizing the molecule for optimal target binding. The morpholine oxygen is a strong hydrogen bond acceptor, capable of interacting with serine, threonine, or tyrosine hydroxyl groups, or backbone amide NH groups within the kinase glycine-rich loop or activation segment. The tertiary amine nitrogen, while less basic than the piperidine nitrogen due to the electron-withdrawing effect of the adjacent oxygen, can still participate in weak hydrogen bonding or protonation-dependent electrostatic interactions. Crucially, morpholine is renowned for improving aqueous solubility and passive membrane permeability—properties often challenging to achieve simultaneously in drug molecules. This "morpholine effect" arises from its balanced amphiphilicity and low molecular weight, enhancing cellular uptake and oral bioavailability without significantly increasing lipophilicity or metabolic clearance rates [1] [6] [8].
Table 2: Structural and Functional Analysis of Hybrid Components in "(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone"
Structural Element | Physicochemical Properties | Biological Interactions | Design Rationale |
---|---|---|---|
4-Methyloxazole Core | Planar, moderately lipophilic (LogP contribution ~0.8-1.2), weak base (pKa < 2), aromatic | π-π stacking with Phe residues, H-bond acceptance (N, O atoms), hydrophobic contacts (methyl group) | ATP mimetic hinge binding, metabolic stability enhancement, scaffold rigidity |
Piperidin-3-yl Linker | Aliphatic amine (pKa ~10.5-11.0), chiral center, moderate hydrophilicity when protonated, conformational flexibility (chair-boat inversion) | Salt bridge with acidic residues (Asp/Glu), hydrophobic filling of allosteric pockets, directional vectoring via chiral center | Solubilization (salt formation), target affinity enhancement via ionic interaction, spatial orientation control |
Morpholin-4-ylmethanone | Carbonyl (H-bond acceptor, dipole), morpholine O (strong H-bond acceptor), tertiary N (weak base, pKa ~5-6), high solubility | H-bond donation to backbone/sidechains, solvation enhancement, modulation of kinase DFG loop conformation | Solubility/permeability balance, additional H-bonding network formation, conformational influence on kinase activation state |
The integration of these three heterocycles creates a sophisticated molecular architecture capable of engaging kinase targets through multiple complementary interactions. The oxazole core anchors the molecule in the adenine binding region, the piperidine extends towards the hydrophobic back pocket or allosteric sites, and the morpholine carbonyl group projects towards solvent-exposed regions or the ribose binding pocket, simultaneously optimizing solubility. This configuration exemplifies structure-based design principles where each fragment addresses specific challenges: target affinity (oxazole), spatial optimization and ionic interaction potential (piperidine), and drug-like properties (morpholine). Such hybrid structures are increasingly prevalent in modern kinase inhibitor development, particularly against challenging targets like PI3K isoforms, mTOR, and resistant mutants of receptor tyrosine kinases where conventional ATP-competitive inhibitors face limitations in selectivity or efficacy [6] [8] [10].
Bioisosterism is a fundamental concept in kinase inhibitor design, enabling the optimization of pharmacodynamic, pharmacokinetic, and physicochemical properties while retaining or enhancing target affinity. The oxazole-piperidine-morpholine framework in "(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone" represents a strategic assembly of bioisosteres designed to overcome limitations of simpler heterocyclic systems prevalent in early-generation inhibitors.
The oxazole ring serves as a classical bioisostere for several privileged structures in kinase pharmacophores. It effectively replaces imidazole rings, mitigating potential metabolic liabilities associated with imidazole N-oxidation or cytochrome P450-mediated inactivation while maintaining similar hydrogen-bonding capacity and aromatic surface area [4]. Compared to thiazole, oxazole offers reduced susceptibility to metabolic S-oxidation, enhancing metabolic stability. Furthermore, the oxazole’s oxygen atom provides a distinct electronic profile compared to sulfur in thiazole, potentially altering charge distribution within the ATP-binding pocket and influencing selectivity among kinase subfamilies. The methyl substituent at C4 is a strategic bioisosteric choice; it occupies spatial and electronic roles similar to the C5 methyl group in certain pyrimidine-based kinase inhibitors (e.g., EGFR inhibitors like osimertinib), filling a small hydrophobic cleft adjacent to the gatekeeper residue without introducing steric hindrance. This methyl group can also serve as a metabolic blocking group, protecting the C4 position from oxidative attack [1] [4] [9].
The piperidine moiety at C2 of the oxazole represents a sophisticated bioisosteric replacement for diverse alicyclic and acyclic amines. Its saturated nature contrasts with aromatic ring systems (e.g., pyridine or phenyl commonly found in kinase inhibitors), reducing planarity and enabling access to distinct conformational spaces within the kinase's hydrophobic regions. Compared to cyclohexylamine, piperidine offers the advantage of a basic nitrogen atom capable of forming critical ionic interactions with conserved aspartic acid residues in the kinase catalytic loop (e.g., Asp184 in PKA) or activation segments—interactions less feasible with carbocyclic systems. The specific use of the piperidin-3-yl regioisomer (rather than the more common piperidin-4-yl) provides a distinct vector for the attached morpholine carbonyl group. This 1,3-disubstitution pattern creates a specific dihedral angle relationship between the oxazole plane and the morpholine ring, potentially enabling optimal engagement with residues in the kinase's solvent-front region or allosteric pockets. Bioisosteric alternatives like pyrrolidine would reduce ring size, potentially increasing conformational strain and altering the spatial presentation of the morpholine group, while azepane (homopiperidine) analogs might enhance hydrophobic interactions but could increase molecular flexibility and reduce target complementarity [7] [8].
The morpholine fragment connected via a carbonyl linker exemplifies a strategic application of polarity-modifying bioisosteres. The morpholine ring itself serves as a bioisostere for tetrahydropyran (THP), offering enhanced hydrogen-bonding capability through its nitrogen atom while maintaining similar ring geometry and oxygen-based H-bond acceptance. Compared to piperazine, morpholine exhibits reduced basicity (pKa ~5-6 for conjugate acid vs. pKa ~9-10 for piperazine), minimizing off-target interactions with monoamine receptors and transporters—a common source of CNS-related adverse effects. The carbonyl linker (-C(O)-) between the piperidine and morpholine is a critical bioisosteric element. This amide-like bond (though technically a carbamate due to morpholine N-attachment) replaces traditional methylene (-CH2-) or amine (-NH-) linkers, introducing a hydrogen bond acceptor and a conformational constraint. This carbonyl can mimic the carbonyl group of peptide bonds in protein substrate-kinase interactions or form water-mediated hydrogen bonds within the kinase's ribose-binding pocket. Its planar nature restricts rotation around the piperidine-carbonyl bond, reducing conformational entropy loss upon binding and potentially enhancing binding affinity through pre-organization [1] [6] [8].
Table 3: Bioisosteric Relationships in Kinase Inhibitor Design Relevant to the Hybrid Structure
Component in Target Compound | Common Bioisosteric Replacements | Advantages of Chosen Motif | Potential Kinase Targets |
---|---|---|---|
Oxazole Core | Imidazole, thiazole, furan, phenyl, pyridines | Metabolic stability > imidazole/thiazole; H-bonding versatility > phenyl; Reduced basicity vs pyridines | EGFR, VEGFR, PI3K, CDKs, Aurora kinases |
Piperidin-3-yl Group | Piperidin-4-yl, pyrrolidin-3-yl, azepan-3-yl, cyclohexyl, acyclic tertiary amines | Optimal vectoring for solvent-front interactions; Balanced basicity & ring size; Defined stereochemistry | PI3Kα, mTOR, AKT, PIM kinases, FLT3 |
Morpholin-4-ylmethanone | Thiomorpholine dioxide, piperazine carboxamide, tetrahydro-2H-pyran-4-amine, sulfonamide-linked morpholine | Superior solubility/permeability balance; Favorable metabolic profile; Optimal H-bond donor/acceptor array | PI3K isoforms (α/δ/γ), mTORC1/2, DNA-PK |
From a kinase-targeting perspective, this hybrid architecture exhibits significant potential for engaging conserved and allosteric regions of protein kinases. Molecular modeling suggests the oxazole ring could interact with the hinge region via one or two hydrogen bonds, analogous to purine-based inhibitors. The piperidine nitrogen, when protonated, might form a salt bridge with conserved acidic residues in the catalytic loop (e.g., Glu91 and Asp184 in PKA numbering), stabilizing the kinase in an inactive conformation. The morpholine oxygen could interact with backbone amides in the glycine-rich loop (P-loop), while the carbonyl linker might accept a hydrogen bond from the catalytic lysine (Lys72 in PKA) or coordinate water molecules within the active site. This multi-point interaction profile is characteristic of type II and type II½ kinase inhibitors, which stabilize inactive DFG-out or αC-helix-out conformations by accessing additional hydrophobic pockets beyond the ATP-binding site. The methyl group on the oxazole could occupy a small hydrophobic niche near the gatekeeper residue, a critical determinant of inhibitor selectivity among kinase isoforms [3] [6] [8].
Table 4: Potential Kinase Binding Interactions of "(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-morpholin-4-ylmethanone"
Kinase Domain Region | Residues (PKA numbering) | Proposed Interaction | Functional Consequence |
---|---|---|---|
Hinge Region | Met128, Glu127, Ala123 | H-bond acceptance via oxazole N/O; Van der Waals contacts | Competitive ATP displacement; Stabilization of inhibitor binding |
Catalytic Loop | Asp184, Glu91 | Salt bridge with protonated piperidine nitrogen | Stabilization of inactive kinase conformation; Disruption of catalytic aspartate positioning |
Glycine-Rich Loop (P-loop) | Gly50, Gly52, Phe54 | H-bond donation to morpholine oxygen; π-stacking with Phe54 | Loop stabilization; Enhanced affinity through supplementary interactions |
DFG Motif | Asp184, Phe185 | Hydrophobic contact with methyl-oxazole; Potential interaction with piperidine ring | Favoring DFG-out conformation (allosteric inhibition) |
Solient Front Region | Variable residues (kinase-dependent) | Interactions with morpholine ring and carbonyl linker | Modulation of kinase selectivity profile |
The oxazole-piperidine-morpholine hybrid architecture thus represents a convergence of bioisosteric principles and structure-based design strategies aimed at overcoming common challenges in kinase inhibitor development: achieving sufficient potency against conserved ATP-binding sites while attaining kinase isoform selectivity, maintaining drug-like solubility and permeability, and minimizing off-target toxicity through metabolic stabilization. The careful selection of each heterocyclic component and their specific regio- and stereochemical relationships exemplifies modern approaches to kinase inhibitor design focused on next-generation therapeutics targeting resistant mutations and less conserved allosteric sites [3] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7